4-Hepten-3-one, 5-methyl-
Overview
Description
“4-Hepten-3-one, 5-methyl-” is a chemical compound with the molecular formula C8H14O . It is also known by other names such as “5-Methyl-4-hepten-3-one” and "3-Methyl-3-hepten-5-one" . The compound has a molecular weight of 126.1962 .
Molecular Structure Analysis
The IUPAC Standard InChI for “4-Hepten-3-one, 5-methyl-” isInChI=1S/C8H14O/c1-4-7(3)6-8(9)5-2/h6H,4-5H2,1-3H3/b7-6+
. This structure is available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Hepten-3-one, 5-methyl-” include a molecular weight of 126.1962 . More detailed properties like boiling point, melting point, etc., were not found in the web search results.Scientific Research Applications
Nano-nickel Catalysts for Hydrogenation
Nano-nickel catalysts, when modified with tin, demonstrate significant potential in the selective hydrogenation of compounds like 6-methyl-5-hepten-2-one. The modification of nickel nanoparticles with small quantities of tin enhances the ability to perform C-O bond hydrogenation, indicating the potential for selective catalytic processes in organic synthesis (Zienkiewicz-Machnik et al., 2017).
Palladium-Mediated Cyclization
The compound 6-methyl-1-phenyl-6-hepten-2-one, when reacted with palladium(II) complexes, undergoes cyclization to form 3-methyldiphenylmethane. This process involves a palladium-mediated carbonyl-ene reaction, highlighting the potential of such reactions in complex organic synthesis and potentially in the modification or synthesis of compounds related to 5-methyl-4-hepten-3-one (Xiaoqing Han and R. Widenhoefer, 2007).
Analytical Chemistry Applications
Rapid Determination in Fruits
6-Methyl-5-hepten-2-one (MHO), a chemical intermediate and flavor component derived from carotenoid during fruit metabolism, can be effectively determined in fruits using a rapid liquid-liquid extraction-gas chromatography-mass spectrometry method. This highlights the compound's significance in food chemistry, particularly in understanding flavor profiles and metabolic pathways in fruits (Zhen Zhou et al., 2021).
Material Chemistry Applications
Engineering Hydrogen-Bonded Molecular Crystals
Compounds derived from hexaphenylbenzene and related compounds, such as hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene, show the potential in engineering hydrogen-bonded molecular crystals. These materials have applications in the development of advanced materials with specific properties, potentially relevant to the derivatives of 5-methyl-4-hepten-3-one (K. Maly et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(E)-5-methylhept-4-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-7(3)6-8(9)5-2/h6H,4-5H2,1-3H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEHTASYOBAEDB-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)CC)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hepten-3-one, 5-methyl- | |
CAS RN |
1447-26-3 | |
Record name | 4-Hepten-3-one, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001447263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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